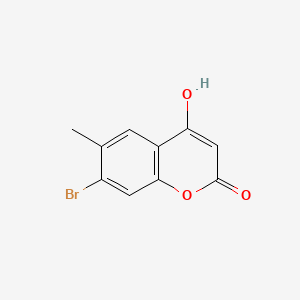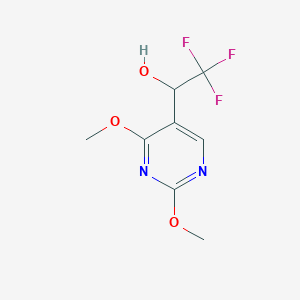
3-(5-Benzofuryl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32662208” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied extensively for its potential uses in various scientific fields. This compound is of interest due to its reactivity and the potential it holds for industrial and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662208” involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of “MFCD32662208” is carried out in large reactors where the reaction conditions are meticulously monitored. The process involves multiple steps, including purification and crystallization, to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32662208” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: The reactions involving “MFCD32662208” typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions include controlled temperature, pressure, and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of “MFCD32662208” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
“MFCD32662208” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: “MFCD32662208” is used in the production of various industrial products, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of “MFCD32662208” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their activity or function. The pathways involved may include enzymatic reactions, signal transduction, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to “MFCD32662208” include those with similar molecular structures and reactivity. Some examples are:
- Compound A
- Compound B
- Compound C
Comparison: Compared to these similar compounds, “MFCD32662208” is unique due to its specific molecular configuration, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H12ClNO |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
3-(1-benzofuran-5-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-11-9(3-4-13-11)5-8(1)10-6-12-7-10;/h1-5,10,12H,6-7H2;1H |
InChI-Schlüssel |
NKAKWMYFLZMIMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC3=C(C=C2)OC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


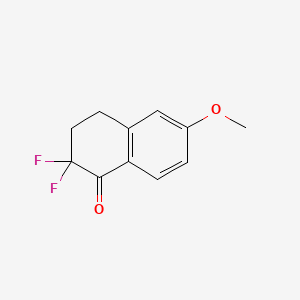
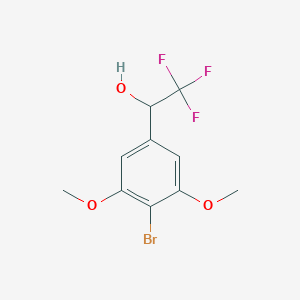
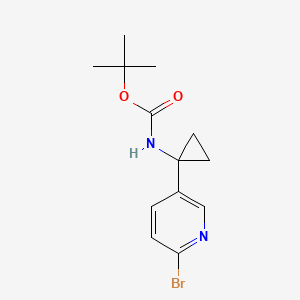


![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
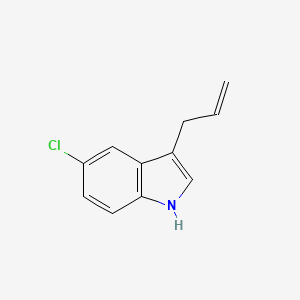
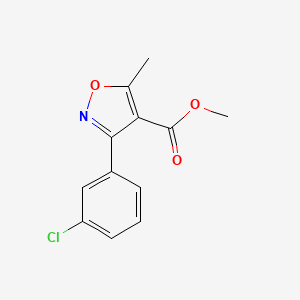

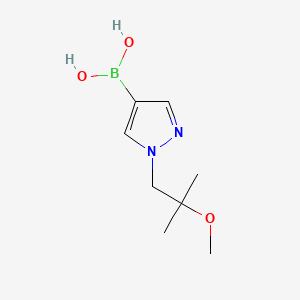
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
